dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound featuring a thiopyrano[2,3-d][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the condensation of α-haloketones with thioamides under basic conditions.
Construction of the Thiopyrano Ring: The thiopyrano ring is formed by cyclization reactions involving the thiazole derivative and a suitable diene or dienophile.
Introduction of the Benzyloxyphenyl Group: This step involves the coupling of the benzyloxyphenyl moiety to the thiopyrano[2,3-d][1,3]thiazole core, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step includes esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may be crucial for its biological activity. Additionally, the benzyloxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure and exhibit various biological activities.
Thiopyran Derivatives:
Uniqueness
Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is unique due to the combination of the thiopyrano[2,3-d][1,3]thiazole core with the benzyloxyphenyl group and dimethyl ester functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole or thiopyran derivatives.
Biological Activity
Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the thiopyrano-thiazole class. Its unique structural features suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on existing research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C23H19NO6S2
- Functional Groups : Contains dimethyl ester groups and a benzyloxy substituent on the phenyl ring.
- Framework : Incorporates both thiopyrano and thiazole moieties, which are known to influence its reactivity and biological properties.
Biological Activities
Research indicates that compounds within the thiopyrano-thiazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor properties. Studies on related compounds have shown selective in vitro and in vivo antitumor activity against various cancer cell lines .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, potential interactions with specific enzymes or receptors involved in metabolic pathways have been suggested. Further research is needed to elucidate these interactions and their implications for therapeutic use.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid | Lacks ester groups | May affect solubility and reactivity |
7-(4-Hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazole | Hydroxyl group instead of benzyloxy | Different biological activity profile |
7-(4-Methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazole | Methoxy substitution | Altered electronic properties |
The presence of both dimethyl ester groups and the benzyloxy substituent enhances solubility in organic solvents and may improve bioavailability compared to similar compounds .
Case Studies
Several studies have focused on the biological activity of thiopyrano-thiazole derivatives:
- Antimicrobial Study : A study evaluated a series of thiopyrano derivatives for antibacterial activity against common pathogens. Results indicated that some derivatives exhibited comparable efficacy to standard antibiotics .
- Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of related compounds in murine models of inflammation. These studies showed significant reductions in inflammatory markers .
Properties
Molecular Formula |
C23H19NO6S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
dimethyl 2-oxo-7-(4-phenylmethoxyphenyl)-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
InChI |
InChI=1S/C23H19NO6S2/c1-28-21(25)17-16(18-20(24-23(27)32-18)31-19(17)22(26)29-2)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,24,27) |
InChI Key |
WUWGOOLUVKGKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)SC(=O)N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.